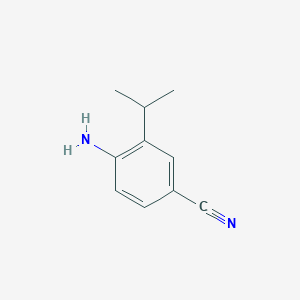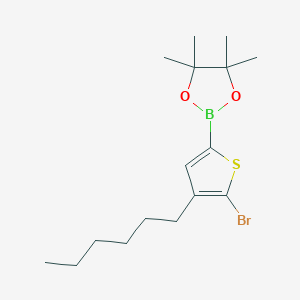
4-Amino-3-isopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to 4-amino-3-isopropylbenzonitrile:
Aromatic Nucleophilic Substitution (SNAr): Starting from 3-isopropylbenzonitrile, the amino group can be introduced via nucleophilic substitution with ammonia or an amine.
Cyanation Reactions: The cyano group can be added using reagents like sodium cyanide (NaCN) or copper(I) cyanide (CuCN).
Hydrogenation of 4-Cyano-3-isopropylbenzonitrile: Reduction of the nitrile group yields the desired compound.
b. Industrial Production
Industrial-scale production typically involves the use of efficient and cost-effective methods, such as the SNAr reaction or direct cyanation of 3-isopropylbenzonitrile.
Chemical Reactions Analysis
4-Amino-3-isopropylbenzonitrile participates in various reactions:
Reduction: Hydrogenation or metal-catalyzed reduction converts the nitrile group to an amine.
Substitution: SNAr reactions allow substitution at the aromatic ring.
Functional Group Transformations: The cyano group can undergo further transformations, such as hydrolysis to form carboxylic acids.
Major products include substituted derivatives of the parent compound, which find applications in pharmaceuticals and materials.
Scientific Research Applications
a. Medicinal Chemistry
Antibacterial Agents: Researchers explore derivatives of 4-amino-3-isopropylbenzonitrile for their antibacterial properties.
Anticancer Compounds: Modifications of this scaffold may lead to potential anticancer drugs.
b. Organic Synthesis
Building Block: The compound serves as a versatile building block for constructing more complex molecules.
Heterocyclic Synthesis: It participates in heterocyclic ring formation reactions.
Mechanism of Action
The exact mechanism of action for 4-amino-3-isopropylbenzonitrile depends on its specific application. For antibacterial activity, it may interfere with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
4-Amino-3-isopropylbenzonitrile shares similarities with other nitrile-containing compounds, but its unique isopropyl substitution sets it apart.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-amino-3-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7H,12H2,1-2H3 |
InChI Key |
HRHVMROOMAZPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B12092044.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)
![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester](/img/structure/B12092048.png)
![4-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B12092056.png)










